Camphoric anhydride
Overview
Description
Camphoric anhydride is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid, soluble in alcohol and ether, but insoluble in water. This compound has a distinctive smell and a spicy taste. It is primarily used in the preparation of other organic compounds, especially various types of camphor derivatives. It serves as an intermediate in the synthesis of camphor and can also be used as a catalyst, oxidizing agent, and reducing agent in organic synthesis reactions .
Mechanism of Action
Target of Action
Camphoric anhydride is primarily used topically as a pain reliever and antiseptic . It is also used in vaporizers to suppress coughing
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl group, followed by the removal of a leaving group This is a general mechanism for anhydride reactions
Biochemical Pathways
This compound is involved in various biochemical pathways. For instance, it has been used as a co-monomer in polycondensation reactions with various diols . The oxidation of camphor produces camphoric acid, which is used in these reactions . .
Pharmacokinetics
It is known that this compound is used topically, suggesting that it is absorbed through the skin . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. When used topically, it helps relieve pain and acts as an antiseptic . In vaporizers, it helps suppress coughing . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability and reactivity of this compound . Additionally, the physical properties of this compound can be tuned by the structure of the cyclic anhydride used, thus influencing its application in smart delivery systems .
Biochemical Analysis
Biochemical Properties
Camphoric anhydride is mainly used for the preparation of other organic compounds, especially for the synthesis of various types of camphor derivatives . It is an intermediate in the process of camphor synthesis and can be used as a starting material for camphor synthesis . In addition, it can also be used as a catalyst, an oxidizing agent, and a reducing agent for organic synthesis reactions .
Cellular Effects
This compound has been used as a co-monomer in polycondensation reactions with various diols . It has been shown to exhibit enhanced anticancer activity when combined with cisplatin in biodegradable nanoparticles .
Molecular Mechanism
This compound-based acylhydrazone compounds have been synthesized by the condensation reaction of N-amino camphorimide with substituted benzaldehyde . These compounds exhibited excellent antifungal activity .
Temporal Effects in Laboratory Settings
In the solid state, this compound has been shown to cause temporal fluorescence shifts . This property has been used to predictably tune exciton energies in organic thin film structures .
Metabolic Pathways
It is known that this compound is involved in the synthesis of camphor and its derivatives .
Transport and Distribution
This compound has been used to selectively tune the polarity of polymer films when doped at different loads . This suggests that this compound can be distributed within a matrix and can influence the properties of the matrix.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphoric anhydride is typically synthesized by reacting camphor with nitric acid to generate camphor nitrate, which then undergoes an acylation reaction to form this compound . Another method involves the reaction of camphoric acid with phosphorus pentachloride, followed by heating under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of camphoric acid as a starting material. The process includes the reaction of camphoric acid with phosphorus pentachloride, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Camphoric anhydride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form camphoric acid.
Reduction: It can be reduced to form camphor.
Substitution: It can react with substituted aromatic amines to form camphoranilic acids and camphoromethoxy- and ethoxy-phenylimides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Aromatic amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Camphor.
Substitution: Camphoranilic acids and camphoromethoxy- and ethoxy-phenylimides.
Scientific Research Applications
Camphoric anhydride has several scientific research applications, including:
Chemistry: It is used in the synthesis of fully terpene-based polyesters.
Biology: It is used in the study of solid-state solvation in amorphous organic thin films.
Medicine: It serves as an intermediate in the synthesis of camphor derivatives, which have various medicinal properties.
Industry: It is used as a catalyst, oxidizing agent, and reducing agent in various industrial processes.
Comparison with Similar Compounds
Camphoric Acid: Camphoric acid is a precursor to camphoric anhydride and shares similar chemical properties.
Camphor: Camphor is a reduction product of this compound and has different applications, particularly in medicine and as a flavoring agent.
Uniqueness: this compound is unique due to its ability to act as both an oxidizing and reducing agent, as well as its role as an intermediate in the synthesis of various camphor derivatives. Its distinct chemical structure and reactivity make it valuable in multiple scientific and industrial applications .
Properties
CAS No. |
76-32-4 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
InChI Key |
VFZDNKRDYPTSTP-QUBYGPBYSA-N |
SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Key on ui other cas no. |
595-31-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of camphoric anhydride is C10H14O3 and its molecular weight is 182.22 g/mol. []
A: this compound can be characterized using techniques like IR, 1H NMR, and 13C NMR. Key features include carbonyl stretching bands in the IR spectrum and characteristic chemical shifts for the different protons and carbons in the NMR spectra. [, ]
A: this compound is used as a high-permittivity additive in organic semiconductor films to improve exciton separation efficiency in organic solar cells by reducing the exciton binding energy. [] It is also used as a curing agent in epoxy resins, influencing the thermal and mechanical properties of the resulting thermosets. [, ]
A: this compound is used as a high-permittivity additive in organic bulk heterojunction photovoltaic devices. Its incorporation increases the film permittivity, reducing the charge transfer state energy and ultimately increasing the device's power conversion efficiency. []
A: this compound can be synthesized by oxidizing bornylene with KMnO4 in a mixture of acetic anhydride and water. [] It can also be obtained by the unsensitized photo-oxidation of camphorquinone in polar solvents like alcohol. []
A: The reaction between this compound and primary amines exhibits regioselectivity, favoring the less hindered carbonyl group of the anhydride. Additionally, when chiral components are used, kinetic resolution can occur, allowing for stereoselective synthesis. []
A: Computational methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations help analyze this compound's structure and conformational behavior in solution. These techniques, coupled with NMR spectroscopy, provide detailed insights into its structural characteristics. []
A: Early research on this compound focused on its synthesis and fundamental chemical reactions, such as its rate of hydration and its reaction with aromatic compounds in the context of Friedel-Crafts reactions. [, , , , , ] Later research explored its physical properties, including dielectric studies of its orientational disorder. [, ] More recently, the focus has shifted towards its applications in materials science, particularly its role in organic electronics and photovoltaics. [, , ]
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